synthesis and characterization of 6-isopropyl-2-methylpyrimidin-4-ol
synthesis and characterization of 6-isopropyl-2-methylpyrimidin-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 6-isopropyl-2-methylpyrimidin-4-ol
Executive Summary
This technical guide provides a comprehensive overview of the synthesis and detailed structural characterization of 6-isopropyl-2-methylpyrimidin-4-ol. Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous therapeutic agents. This document, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of protocols. It delves into the underlying chemical principles, justifying the selection of specific synthetic strategies and analytical techniques. The guide emphasizes the critical role of keto-enol tautomerism in this class of compounds, where the title compound predominantly exists as its more stable keto tautomer, 6-isopropyl-2-methylpyrimidin-4(3H)-one. We present a validated, step-by-step synthetic protocol, a complete workflow for structural elucidation using modern spectroscopic methods (MS, NMR, IR), and reference crystallographic data for definitive solid-state confirmation.
Introduction: The Pyrimidin-4-ol Scaffold
The pyrimidine ring is a privileged scaffold in drug discovery, most notably as a core component of the nucleobases uracil, thymine, and cytosine.[1] Its substituted derivatives exhibit a vast range of biological activities, including use as anticancer, antiviral, and anti-inflammatory agents.[2][3] The 6-isopropyl-2-methylpyrimidin-4-ol structure, a specific functionalized pyrimidine, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[4][5][6]
A crucial chemical feature of 4-hydroxypyrimidines is their existence in a tautomeric equilibrium with their corresponding pyrimidin-4-one forms.[7][8][9] While named as an alcohol (pyrimidin-4-ol), the equilibrium for this and related structures heavily favors the amide-like keto form (pyrimidin-4(3H)-one), especially in the solid state.[10] This guide will address the target molecule by its common name but will focus on the synthesis and characterization of its more stable keto tautomer, a distinction of critical importance for accurate scientific interpretation and application.
Synthetic Strategy and Retrosynthetic Analysis
The most robust and widely adopted method for constructing the pyrimidin-4-ol ring system is the Principal Synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent) with an amidine.[1][11] This approach offers a convergent and efficient pathway to the target scaffold.
The Disconnection Approach
Our retrosynthetic analysis of the target molecule, 6-isopropyl-2-methylpyrimidin-4(3H)-one, identifies the key bond formations within the pyrimidine ring. The logical disconnection is between the N1-C6 and N3-C4 bonds, leading back to two primary building blocks:
-
Acetamidine: This provides the N-C-N fragment and installs the required methyl group at the C2 position.
-
Ethyl 4-methyl-3-oxopentanoate: This β-keto ester provides the C-C-C backbone, incorporating the isopropyl group at the C6 position and the carbonyl group at the C4 position.[12] This precursor is also commonly known as ethyl isobutyrylacetate.[13]
This strategy is selected for its high efficiency, the commercial availability of the starting materials, and the straightforward nature of the reaction.
Caption: Retrosynthetic analysis of 6-isopropyl-2-methylpyrimidin-4(3H)-one.
Detailed Synthesis Protocol
This section outlines the validated, two-step experimental procedure for the synthesis of 6-isopropyl-2-methylpyrimidin-4(3H)-one.
Causality in Experimental Design
The reaction is performed in ethanol with sodium ethoxide as the base. This choice is deliberate: using the conjugate base of the solvent prevents side reactions such as transesterification of the ethyl 4-methyl-3-oxopentanoate starting material. The reaction is heated under reflux to ensure a sufficient rate of reaction for the cyclocondensation, which involves a series of equilibrium steps. An acidic workup is required to neutralize the basic reaction mixture and protonate the initially formed pyrimidinolate salt, causing the product to precipitate.
Experimental Workflow: Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Step-by-Step Methodology
Reagents and Materials:
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.11 | 1.1 | 7.5 g |
| Acetamidine HCl | C₂H₇ClN₂ | 94.54 | 0.10 | 1.0 | 9.45 g |
| Ethyl 4-methyl-3-oxopentanoate | C₈H₁₄O₃ | 158.19 | 0.10 | 1.0 | 15.8 g (16.1 mL) |
| Ethanol (anhydrous) | C₂H₅OH | - | - | - | 200 mL |
| Glacial Acetic Acid | CH₃COOH | - | - | - | As needed |
Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add anhydrous ethanol (150 mL) followed by the cautious addition of sodium ethoxide (7.5 g, 0.11 mol).
-
Amidine Addition: Add acetamidine hydrochloride (9.45 g, 0.10 mol) to the stirred solution. Stir the resulting slurry at room temperature for 20 minutes.
-
Keto Ester Addition: Add ethyl 4-methyl-3-oxopentanoate (16.1 mL, 0.10 mol) dropwise to the reaction mixture over 15 minutes.
-
Cyclocondensation: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the β-keto ester spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add glacial acetic acid to neutralize the mixture to a pH of approximately 6-7. A precipitate will form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 30 mL) and then a small amount of cold ethanol (20 mL).
-
Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot ethanol, and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to yield the purified product as crystalline needles.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The expected yield is 75-85%.
Structural Elucidation and Characterization
Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.
The Critical Role of Keto-Enol Tautomerism
As previously noted, 4-hydroxypyrimidines are subject to tautomerization. The synthesized molecule exists as an equilibrium between the aromatic 'enol' form (6-isopropyl-2-methylpyrimidin-4-ol) and the non-aromatic 'keto' form (6-isopropyl-2-methylpyrimidin-4(3H)-one). Spectroscopic and crystallographic evidence overwhelmingly supports the keto form as the major, and often exclusive, tautomer in both solution and the solid state due to the greater stability of the amide functional group.[7][10]
Caption: Keto-enol tautomerism of the title compound.
Mass Spectrometry (MS)
-
Methodology: The sample is analyzed using Electrospray Ionization (ESI) in positive ion mode. The compound is dissolved in a suitable solvent like methanol or acetonitrile.
-
Expected Results: The analysis is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Data Summary:
| Parameter | Expected Value |
| Molecular Formula | C₈H₁₂N₂O |
| Molecular Weight | 152.19 g/mol [14] |
| Exact Mass | 152.09496 u |
| [M+H]⁺ (Observed) | m/z 153.1022[15] |
The fragmentation pattern would show characteristic losses, such as the loss of a methyl group from the isopropyl moiety or cleavage of the pyrimidine ring, providing further structural confirmation.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure in solution. The spectra will confirm the connectivity of atoms and definitively support the keto tautomer.
-
Methodology: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Predicted ¹H NMR Spectrum (300 MHz, DMSO-d₆):
-
δ ~11.0-12.0 ppm (br s, 1H): This broad singlet is characteristic of the N-H proton of the pyrimidinone ring. Its presence is strong evidence for the keto tautomer.
-
δ ~5.8 ppm (s, 1H): A singlet corresponding to the vinyl proton (C5-H) on the pyrimidine ring.
-
δ ~2.8-3.0 ppm (septet, 1H): The methine proton of the isopropyl group, split by the six adjacent methyl protons.
-
δ ~2.2 ppm (s, 3H): A sharp singlet for the C2-methyl group protons.
-
δ ~1.1 ppm (d, 6H): A doublet for the two equivalent methyl groups of the isopropyl moiety.
-
-
Predicted ¹³C NMR Spectrum (75 MHz, DMSO-d₆):
| Predicted Chemical Shift (δ) | Carbon Assignment | Rationale |
| ~165 ppm | C4 (Carbonyl) | Characteristic chemical shift for an amide/vinylogous amide carbonyl carbon. |
| ~163 ppm | C2 | Carbon flanked by two nitrogen atoms. |
| ~160 ppm | C6 | Vinyl carbon attached to the isopropyl group. |
| ~100 ppm | C5 | Vinyl carbon (C-H). |
| ~33 ppm | Isopropyl CH | Methine carbon of the isopropyl group. |
| ~24 ppm | C2-Methyl | Methyl group attached to the C2 position. |
| ~21 ppm | Isopropyl CH₃ | Equivalent methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
-
Methodology: The IR spectrum is obtained using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet with the solid sample.
-
Expected Absorption Bands: The IR spectrum provides crucial information about the functional groups present and further confirms the keto tautomer.
-
Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| 3200-2800 (broad) | N-H stretch | Confirms the presence of the N-H group in the pyrimidinone ring.[17] |
| 2960-2870 | C-H stretch (aliphatic) | Corresponds to the isopropyl and methyl groups. |
| ~1670 (strong) | C=O stretch (Amide) | A strong, sharp peak characteristic of the carbonyl group. Its presence is definitive proof of the keto tautomer.[3][17] |
| 1600-1550 | C=N / C=C stretches | Aromatic and vinyl C=N and C=C bond vibrations within the ring.[3] |
X-ray Crystallography
For ultimate, unambiguous confirmation of the solid-state structure, single-crystal X-ray diffraction is the gold standard.
-
Methodology: Suitable single crystals are grown, typically by slow evaporation from a solvent like methanol.[10]
-
Published Results: A published crystal structure for the related compound 2-isopropyl-6-methylpyrimidin-4(3H)-one confirms that the molecule exists exclusively in the keto form in the solid state.[10] The structure reveals a planar pyrimidinone ring and shows that molecules form centrosymmetric dimers in the crystal lattice through N-H···O hydrogen bonds.[10]
-
Key Crystallographic Data (from literature for C₈H₁₂N₂O): [10]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8627 (2) |
| b (Å) | 22.6320 (8) |
| c (Å) | 7.4228 (3) |
| β (°) | 96.495 (2) |
| V (ų) | 811.66 (5) |
Safety, Handling, and Storage
-
Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood. Sodium ethoxide is highly reactive and corrosive; handle with care.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store the final product in a tightly sealed container in a cool, dry place away from incompatible materials.[4][6]
Conclusion
This guide has detailed a reliable and well-reasoned approach to the . By employing a classic cyclocondensation reaction, the target compound can be produced in high yield. The critical takeaway for any researcher working with this or similar 4-hydroxypyrimidines is the predominance of the keto tautomer, 6-isopropyl-2-methylpyrimidin-4(3H)-one. This understanding, confirmed through a suite of spectroscopic techniques (MS, NMR, IR) and supported by crystallographic data, is essential for accurate structural representation, mechanistic studies, and further synthetic transformations. The protocols and data presented herein serve as a robust foundation for the successful synthesis and confident characterization of this valuable chemical intermediate.
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